2-Amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanamide
Description
2-Amino-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanamide is a synthetic organic compound featuring an imidazole ring substituted with a methyl group at the 2-position and a butanamide side chain.
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-amino-2-methyl-4-(2-methylimidazol-1-yl)butanamide |
InChI |
InChI=1S/C9H16N4O/c1-7-12-4-6-13(7)5-3-9(2,11)8(10)14/h4,6H,3,5,11H2,1-2H3,(H2,10,14) |
InChI Key |
LKNKHAPEADLHSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCC(C)(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce primary amines .
Scientific Research Applications
2-Amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Research Findings and Trends
- Substituent Positioning : The 2-methyl group on the imidazole ring in the target compound may confer steric effects that modulate receptor selectivity, a feature less prominent in 4,5-dimethyl analogs .
- Solubility and Bioavailability : Benzimidazole derivatives (e.g., compound 3) exhibit higher molecular weights (>300 g/mol) and lower solubility compared to imidazole-based compounds, limiting their therapeutic utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
